![molecular formula C18H14N2O4 B4626461 5-[3-(2-呋喃基)-2-丙烯-1-亚烷基]-1-(2-甲基苯基)-2,4,6(1H,3H,5H)-嘧啶三酮](/img/structure/B4626461.png)
5-[3-(2-呋喃基)-2-丙烯-1-亚烷基]-1-(2-甲基苯基)-2,4,6(1H,3H,5H)-嘧啶三酮
描述
Synthesis Analysis
The synthesis of furyl-substituted pyrimidine compounds, such as our compound of interest, often involves [3 + 2] dipolar cycloaddition reactions. For example, new furyl-substituted pyrrolo[1,2-c]pyrimidine compounds have been obtained through reactions of furyl and thienyl-substituted pyrimidinium ylides with ethyl propiolate. The synthesis procedures are confirmed through NMR and IR spectra, which validate the structures of the new compounds. The application of molecular orbital calculations, particularly the AM1 method, aids in understanding the regioselectivity observed in these reactions (Iuhas et al., 2001).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in analyzing the molecular structure of furyl-substituted pyrimidines. For instance, compounds with similar furyl and pyrimidinetrione frameworks have been studied, showing that the pyrimidine ring adopts specific conformations, which are crucial for understanding the compound's chemical behavior. Such studies provide detailed insights into the atom arrangements and bonding patterns, essential for predicting reactivity and interactions with other molecules (Belsky et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of furyl-substituted pyrimidines includes their participation in cycloaddition reactions, as well as their potential for undergoing transformations into other heterocyclic compounds. The versatility of these compounds is highlighted by their ability to engage in reactions leading to the formation of diverse molecular structures with potential biological activity. For example, multicomponent reactions involving arylglyoxal monohydrates and pyrimidinetriones demonstrate the compound's capability to serve as a precursor for synthesizing biologically relevant molecules (Ryzhkova et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are closely related to their molecular structure. Detailed physical characterization aids in understanding the compound's stability, reactivity, and suitability for various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal properties and stability of these compounds.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and nucleophilicity, of furyl-substituted pyrimidines are influenced by their functional groups. The presence of electron-donating or withdrawing groups on the pyrimidine ring can significantly affect these properties, thereby influencing the compound's reactivity patterns. Studies on the synthesis and reactions of related compounds shed light on the influence of different substituents on the pyrimidine core's reactivity and stability (Youssef et al., 2007).
科学研究应用
药物设计中的构效关系
已经合成了一系列哌嗪-1-基取代的非稠合杂芳基,包括与查询化学品在结构上相似的化合物,以研究它们与 5-HT7 受体的结合亲和力。这些化合物包括嘧啶核心和呋喃基取代基的修饰,展示了对受体结合的构效关系 (SAR) 的重要见解。该研究强调了特定结构特征在增强受体亲和力和选择性中的关键作用,表明在设计针对中枢神经系统的治疗新药方面具有潜在应用 (L. Strekowski 等,2016)。
抗菌和抗真菌应用
已经合成并评估了与查询化学品在结构上相关的化合物的抗菌和抗真菌活性。这些研究提供了有价值的见解,说明此类化合物作为开发新的抗菌和抗真菌剂的基础的潜力,解决了人们对耐药性的日益关注。这些化合物的合成和生物学评估强调了杂环化学在发现具有增强疗效和安全性的新药中的重要性 (Farag M. A. Altalbawy,2013)。
抗癌研究
呋喃基和嘧啶衍生物已显示出对各种癌细胞系有希望的抗增殖特性,表明它们作为抗癌剂的潜力。对这些化合物的研究集中在它们干扰对癌细胞存活和增殖至关重要的细胞过程的能力上,例如 DNA 复制和细胞周期进程。这一研究领域突出了呋喃基和嘧啶衍生物在肿瘤学中的治疗潜力,为开发新的癌症疗法奠定了基础 (Martina Werneburg, Christian Hertweck, 2008)。
属性
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-12-6-2-3-10-15(12)20-17(22)14(16(21)19-18(20)23)9-4-7-13-8-5-11-24-13/h2-11H,1H3,(H,19,21,23)/b7-4+,14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHEBJNOQXSOV-CEOICYJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)
![6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)
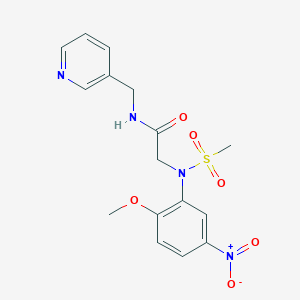
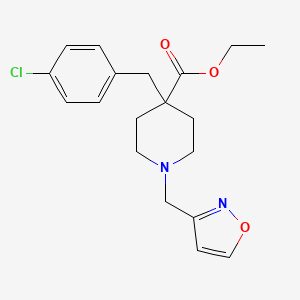
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
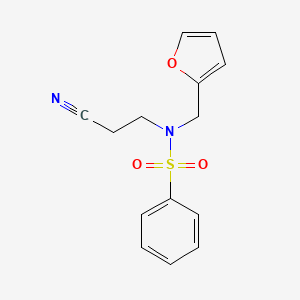
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
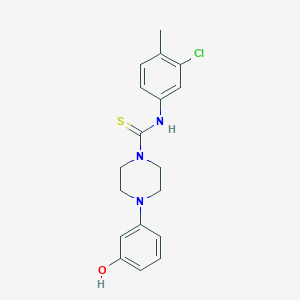
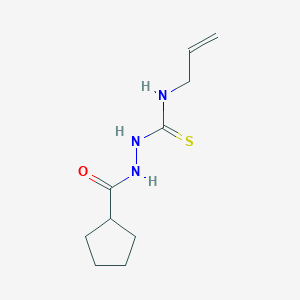
![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)